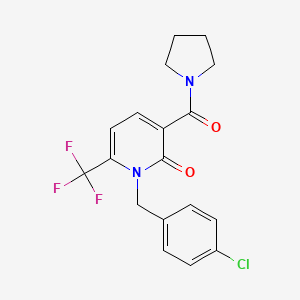
1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The chlorobenzyl group is introduced via nucleophilic substitution reactions.
- Conditions: Use of chlorobenzyl halides and appropriate nucleophiles under controlled temperatures.
Addition of the Pyrrolidinylcarbonyl Group:
- This step involves the acylation of the pyridinone core with a pyrrolidinylcarbonyl chloride.
- Conditions: Use of acylating agents, often in the presence of a base to neutralize the by-products.
Incorporation of the Trifluoromethyl Group:
- The trifluoromethyl group is typically introduced through electrophilic or nucleophilic trifluoromethylation reactions.
- Conditions: Use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often under inert atmospheres to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Optimization of Reaction Conditions: To maximize yield and purity, including temperature control, solvent selection, and reaction time management.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the core structure is often synthesized through cyclization reactions.
- Conditions: Use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization.
化学反应分析
Types of Reactions: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can act as agonists or antagonists, influencing signal transduction pathways.
相似化合物的比较
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-methyl-2(1H)-pyridinone: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and potency.
Uniqueness: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its chemical stability and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-13-5-3-12(4-6-13)11-24-15(18(20,21)22)8-7-14(17(24)26)16(25)23-9-1-2-10-23/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBYWCZLLTAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2596321.png)
![(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2596322.png)
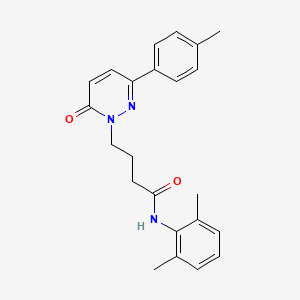
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2596327.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)
![1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2596331.png)
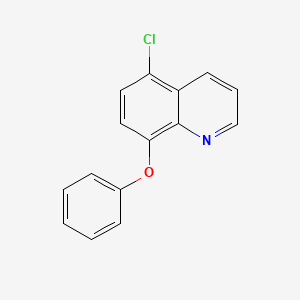
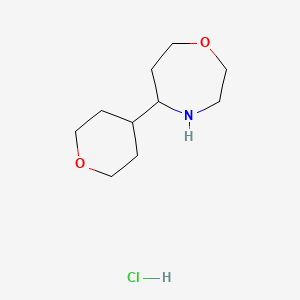
![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)
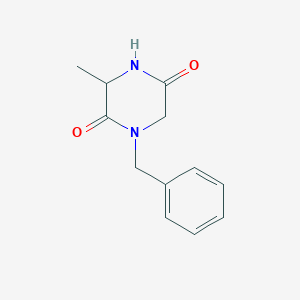
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2596339.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)

